Cyclopentane
Description
Cyclopentane (C₅H₁₀) is a saturated alicyclic hydrocarbon with a five-membered carbon ring. Its non-planar "envelope" conformation reduces eclipsing hydrogen interactions, lowering ring strain to ~1.4 kcal/mol compared to a hypothetical planar structure . Key physical properties include a boiling point of 49.3°C, density of 0.751 g/cm³, and low water solubility . This compound is relatively unreactive under standard conditions but undergoes oxidation, halogenation, and thermal decomposition under stress . Industrially, it is used as a blowing agent for polyurethane foams (e.g., in refrigeration systems) due to its low thermal conductivity (16.3 mW·m⁻¹·K⁻¹) and stability , as well as a promoter for hydrogen hydrate formation in gas storage .
Structure
3D Structure
Properties
IUPAC Name |
cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSFGYAAUTVSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Record name | CYCLOPENTANE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CYCLOPENTANE | |
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| Record name | cyclopentane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyclopentane | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024886 | |
| Record name | Cyclopentane | |
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Molecular Weight |
70.13 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclopentane appears as a clear colorless liquid with a petroleum-like odor. Flash point of -35 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, sweet odor; [NIOSH], COLOURLESS LIQUID WITH MILD ODOUR., Colorless liquid with a mild, sweet odor. | |
| Record name | CYCLOPENTANE | |
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Boiling Point |
120.7 °F at 760 mmHg (USCG, 1999), 49.2 °C, 49 °C, 121 °F | |
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Flash Point |
less than 20 °F (USCG, 1999), -37 °C, -20 °C (-4 °F) (Closed cup), <20 °F (<-7 °C) (Closed cup), -37 °C c.c., <20 °F, -35 °F | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (NIOSH, 2023), In water, 156 ppm at 25 °C, Miscible with other hydrocarbon solvents, alcohol, ether, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Solubility in water: none, Insoluble | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.74 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7457 g/cu cm at 20 °C, Relative density (water = 1): 0.8 (20 °C), 0.75 | |
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Vapor Density |
2.42 (Air = 1), Relative vapor density (air = 1): 2.4 | |
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Vapor Pressure |
400 mmHg at 88 °F (NIOSH, 2023), 317.8 [mmHg], VP: 400 mm Hg at 31.0 °C, 317.8 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 45, 400 mmHg at 88 °F, (88 °F): 400 mmHg | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
287-92-3, 68476-56-2 | |
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Melting Point |
-137 °F (USCG, 1999), -93.4 °C, -94 °C, -137 °F | |
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Preparation Methods
Continuous Hydrogenation of Cyclopentadiene
The continuous hydrogenation of cyclopentadiene represents a state-of-the-art approach, as detailed in the patent CN1911875A. This method addresses historical challenges such as exothermic reaction control and catalyst deactivation through innovative engineering solutions:
-
Reactor Design : A fixed-bed reactor integrated with a venturi ejector ensures efficient mixing of cyclopentadiene, hydrogen, and solvent. The ejector atomizes the gas-liquid mixture, enhancing contact between reactants and the catalyst surface.
-
Catalyst System : The process employs a palladium (Pd)-supported γ-alumina (γ-Al₂O₃) catalyst with a Pd loading of 0.2–0.6 wt%. This combination balances activity and stability, minimizing side reactions like dimerization.
-
Solvent Selection : this compound itself serves as a solvent, though alternatives such as n-hexane, toluene, or methanol are viable. The solvent-to-cyclopentadiene weight ratio (5:1 to 10:1) mitigates temperature spikes by absorbing reaction heat.
-
Operational Parameters :
-
Temperature: 44–72°C
-
Pressure: 0.9–1.8 MPa
-
Hydrogen-to-cyclopentadiene molar ratio: 3:1 to 4:1
-
Catalyst Systems and Reaction Optimization
The choice of catalyst profoundly influences hydrogenation efficiency.
Palladium-Based Catalysts
Pd/γ-Al₂O₃ catalysts dominate industrial applications due to their high activity and selectivity. Key performance factors include:
-
Pd Dispersion : Finer Pd particles on γ-Al₂O₃ increase active sites, enhancing reaction rates.
-
Acid Resistance : γ-Al₂O₃’s stability under acidic conditions (pH 4–6) prevents carrier degradation during prolonged use.
-
Poisoning Resistance : Sulfur-containing impurities in feedstocks can deactivate Pd. Pretreatment steps like adsorption over activated carbon mitigate this risk.
Alternative Catalysts
Nickel and ruthenium catalysts have been explored but exhibit lower selectivity. For example, nickel-based systems require higher temperatures (>100°C), promoting unwanted ring-opening reactions.
Comparative Analysis of Hydrogenation Techniques
The table below contrasts continuous cyclopentadiene hydrogenation with the two-step dicyclopentadiene approach:
Alternative Preparation Methods
Isolation from Petroleum Fractions
This compound occurs naturally in light naphtha streams (C₅–C₆ fractions). Isolation involves:
-
Distillation : Fractional distillation separates this compound (boiling point: 49°C) from linear alkanes and cyclopentene.
-
Extractive Distillation : Polar solvents like sulfolane improve separation efficiency by altering relative volatilities.
However, this method is constrained by feedstock variability and low this compound concentrations (<5% in typical naphtha).
Biochemical Routes
Emerging research explores enzymatic cyclization of linear precursors, though yields remain non-competitive with catalytic methods.
Industrial Applications and Process Challenges
Blowing Agent for Polyurethane Foams
This compound’s low global warming potential (GWP ≈ 10) has driven its adoption in refrigerator insulation. Manufacturers prioritize high-purity (>99%) this compound to ensure foam uniformity.
Technical Challenges
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Exothermicity Management : Even with external circulation, large-scale reactors require precise temperature control to avoid runaway reactions.
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Catalyst Lifespan : Pd leaching and sintering necessitate periodic catalyst regeneration or replacement.
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Byproduct Formation : Dicyclopentadiene and cyclopentene impurities must be minimized through optimized residence times and H₂ excess.
Chemical Reactions Analysis
Types of Reactions: Cyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products:
Oxidation: Cyclopentanone
Reduction: this compound
Substitution: Cyclopentyl halides
Scientific Research Applications
Chemical Properties and Structure
Cyclopentane is characterized by a ring structure consisting of five carbon atoms, each bonded to two hydrogen atoms. It has a boiling point of 49 °C and a freezing point of -94 °C, making it a liquid at room temperature. Its low boiling point and high volatility make it suitable for various applications, particularly as a solvent and blowing agent.
Industrial Applications
-
Blowing Agent in Insulation Materials
- This compound is primarily used as an eco-friendly blowing agent in the production of polyurethane foams. This application is crucial in the insulation of refrigerators, freezers, and other thermal insulation products.
- Advantages : this compound significantly reduces greenhouse gas emissions compared to traditional blowing agents like chlorofluorocarbons (CFCs). It can lower GHG emissions by up to 99% during the insulating process .
- Solvent in Chemical Processes
- Manufacture of Synthetic Resins and Rubber Adhesives
- Refrigeration Industry
- Pharmaceutical Applications
Scientific Research Applications
-
Low-Temperature Oxidation Studies
- Recent studies have focused on the low-temperature oxidation mechanisms of this compound using advanced analytical techniques like molecular beam sampling vacuum ultraviolet photoionization mass spectrometry (MB-VUV-PI-TOFMS). These investigations reveal insights into reaction pathways critical for understanding combustion processes .
- Hydrate Formation Research
- Organic Chemistry Research
Case Study 1: this compound as an Eco-Friendly Blowing Agent
A study conducted by Polaris Market Research highlighted the increasing demand for this compound as an eco-friendly alternative in the insulation industry. The market was valued at USD 287.6 million in 2021, with a projected CAGR of 7.8% from 2022 to 2030, driven by environmental regulations and consumer demand for sustainable products .
| Year | Market Value (USD) | CAGR (%) |
|---|---|---|
| 2021 | 287.6 million | - |
| 2022 | N/A | 7.8 |
| 2030 | N/A | N/A |
Case Study 2: this compound in Pharmaceutical Synthesis
Research published in PubMed showcases this compound's role in synthesizing complex pharmaceuticals through innovative chemical pathways that enhance drug delivery mechanisms . This application underscores its importance in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of cyclopentane and its derivatives can vary depending on the specific application. For instance, this compound-β-lactone compounds act as highly reactive electrophiles, targeting enzymes such as proteases, hydrolases, and esterases . These compounds can inhibit enzyme activity by forming covalent bonds with the active sites of the enzymes, thereby blocking their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopentane vs. Cyclohexane
- Structure and Reactivity : this compound’s puckered ring creates bond strain (~1.4 kcal/mol), making it more reactive than cyclohexane (nearly strain-free chair conformation). This strain facilitates ring-opening reactions, such as thermal decomposition to 1-pentene and cyclopropane , whereas cyclohexane’s stability requires harsher conditions for similar reactions .
- Applications : this compound forms hydrogen hydrates with higher dissociation temperatures (280.7–283.7 K) than tetrahydrofuran (THF)-based hydrates, ideal for gas storage . In contrast, cyclohexane’s stability makes it a preferred solvent in organic synthesis.
- Inhibitor Activity : this compound and cyclohexane derivatives in benzimidazole-based FabI inhibitors show comparable IC₅₀ values (10–70 nM). However, this compound derivatives (e.g., compound 11) exhibit 10-fold greater potency than cyclohexane derivatives (compound 12) in specific configurations .
This compound vs. Cyclopropane
- Stability : Cyclopropane’s highly strained 60° bond angles make it prone to explosive ring-opening, whereas this compound’s moderate strain allows controlled reactivity .
- Toxicity : this compound has stronger narcotic effects than cyclopropane but a wider safety margin than its methyl derivatives (e.g., methylthis compound) .
This compound vs. Cyclopentene
- Reactivity : Cyclopentene’s double bond enables addition reactions (e.g., hydrogenation, halogenation) and polymerization, unlike this compound’s single-bonded structure .
- Applications : this compound serves as a solvent and blowing agent, while cyclopentene is a key intermediate in synthesizing agrochemicals and pharmaceuticals .
Data Tables
Table 1: Physical and Chemical Properties
*Data inferred from general knowledge due to evidence gaps.
Research Findings
- Ring Strain and Reactivity: this compound’s puckered conformation reduces strain but remains reactive enough for controlled thermal decomposition, unlike cyclohexane .
- Pseudorotation : this compound’s dynamic puckering ("pseudorotation") lowers entropy in the gas phase, confirmed by thermodynamic studies .
- Inhibitor Design : this compound derivatives outperform cyclohexane in specific benzimidazole-based inhibitors, highlighting steric and electronic advantages .
Biological Activity
Cyclopentane is a cyclic alkane with the molecular formula C₅H₁₀, consisting of a five-membered ring. While this compound itself is primarily recognized for its physical properties and applications as a solvent or in organic synthesis, several derivatives and related compounds exhibit significant biological activity. This article reviews the biological activities associated with this compound derivatives, particularly focusing on their therapeutic potential in various medical fields.
Overview of this compound Derivatives
This compound derivatives are often synthesized to enhance biological activity compared to the parent compound. Notable derivatives include cyclopentenone prostaglandins and this compound-1,2-diones, which have been studied for their anti-inflammatory, anti-cancer, and antiviral properties.
Key Derivatives and Their Activities
-
Cyclopentenone Prostaglandins :
- PGA2, PGA1, PGJ2 : These compounds are derived from the dehydration of PGE2 and exhibit potent anti-inflammatory and anti-neoplastic activities. Their mechanisms involve interaction with cellular target proteins rather than G-protein coupled receptors. For instance, 15-deoxy-Delta(12,14)-PGJ(2) acts as a ligand for the nuclear receptor PPARgamma, modulating gene transcription involved in inflammation and cancer progression .
-
This compound-1,2-dione :
- This compound has been evaluated as a bio-isostere of carboxylic acids. It has shown promising results as a thromboxane A2 receptor antagonist with an IC50 comparable to traditional carboxylic acid antagonists . The structure-activity relationship indicates that specific orientations of the 1,2-dione fragment are crucial for biological efficacy.
- This compound Derivatives in Antiviral Applications :
Case Study 1: Anti-Inflammatory Activity of Cyclopentenone Prostaglandins
A study highlighted the role of cyclopentenone prostaglandins in modulating inflammatory responses through the inhibition of NF-kappaB pathways. The research demonstrated that 15-deoxy-Delta(12,14)-PGJ(2) could inhibit NF-kappaB-mediated transcriptional activation, showcasing its potential as a therapeutic agent in inflammatory diseases .
Case Study 2: Anticancer Potential of this compound Derivatives
In another investigation, various Δ2-isoxazoline fused this compound derivatives were synthesized and evaluated for their antimicrobial and anticancer properties. Notably, certain compounds displayed significant cytotoxic effects on MCF-7 breast cancer cells by inducing cell cycle arrest at the S phase . This suggests that structural modifications can lead to enhanced anticancer activity.
Comparative Table of Biological Activities
| Compound/Derivative | Activity Type | IC50/EC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cyclopentenone Prostaglandin PGJ2 | Anti-inflammatory | N/A | PPARgamma activation; NF-kappaB inhibition |
| This compound-1,2-dione | Thromboxane A2 antagonist | 0.054 | Competitive inhibition at TP receptor |
| RWJ-270201 | Antiviral | N/A | Neuraminidase inhibition against influenza viruses |
| Δ2-isoxazoline fused cyclopentanes | Anticancer | N/A | Induces cell cycle arrest in cancer cells |
Q & A
Q. How can researchers determine the thermodynamic properties of cyclopentane for modeling applications?
Methodological Answer: Utilize vapor-flow calorimetry to measure heat capacities, heats of vaporization, and gas imperfection data. Cross-validate results with spectroscopic studies to account for molecular dynamics, such as pseudorotation in this compound’s puckered ring structure. For phase equilibria, apply equations of state (e.g., Peng-Robinson) calibrated using NIST ThermoData Engine parameters and experimental datasets .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Prioritize flammability controls (e.g., explosion-proof equipment, inert atmospheres) and use impermeable, static-resistant PPE. For inhalation risks, employ fume hoods and air quality monitors. Reference SDS guidelines for storage (away from oxidizers) and disposal, emphasizing this compound’s aquatic toxicity (Chronic Category 3) .
Q. What methods are effective for synthesizing and purifying this compound for experimental use?
Methodological Answer: this compound can be synthesized via catalytic hydrogenation of cyclopentadiene or isolated from petroleum fractions. Purification involves fractional distillation under nitrogen to minimize degradation, followed by gas chromatography (GC) to verify purity (>98%). For reagent-grade applications, molecular sieves remove trace water .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s OH radical reaction kinetics?
Methodological Answer: Discrepancies in rate coefficients (e.g., 30% lower experimental kOH vs. SAR predictions for this compound) require comparative studies using relative rate methods with reference hydrocarbons. Analyze experimental conditions (pressure, temperature, radical sources) and validate via laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) to refine structure-activity relationships .
Q. What experimental designs optimize this compound hydrate phase equilibria studies for desalination applications?
Methodological Answer: Use high-pressure reactors with precise temperature control (±0.1°C) to measure hydrate stability in brine solutions. Validate models (e.g., ABOC method) against experimental data for salt-water systems (NaCl, MgCl2). Incorporate Raman spectroscopy to monitor hydrate crystal structure and dissociation kinetics .
Q. How does pseudorotation affect this compound’s thermodynamic behavior in computational models?
Methodological Answer: Integrate pseudorotation (ring puckering) into molecular dynamics simulations using force fields parameterized for this compound’s non-planar conformers. Compare calculated entropy and heat capacity values with calorimetric data to assess model accuracy. Address discrepancies via hybrid quantum mechanics/molecular mechanics (QM/MM) approaches .
Q. What mechanisms drive this compound’s photolytic decomposition under UV exposure?
Methodological Answer: Conduct gas-phase photolysis experiments at controlled wavelengths (e.g., 1470–1067 Å) to track radical formation (methyl, ethyl) via mass spectrometry. Compare isotopic labeling (C5D10 vs. C5H10) to elucidate ring-opening pathways and fragmentation dynamics. Correlate quantum yields with computational TD-DFT studies .
Q. How do surfactants influence this compound hydrate formation kinetics in flow systems?
Methodological Answer: Design benchtop viscometer setups with this compound/water emulsions to monitor hydrate plugging under shear stress. Test anionic (SDS) vs. nonionic surfactants, measuring induction times and crystal morphology via microscopy. Optimize surfactant concentration to balance inhibition efficacy and environmental toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
